N-(1-benzothien-2-ylmethyl)-1-cyclopropyl-N-methyl-5-oxo-3-pyrrolidinecarboxamide
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Description
N-(1-benzothien-2-ylmethyl)-1-cyclopropyl-N-methyl-5-oxo-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C18H20N2O2S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.12454906 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Derivatives
Microwave Irradiation Techniques : A study detailed the synthesis of tetrahydrobenzo[b]thiophene derivatives under microwave irradiation. This process involved reacting 2-Phenyl-5,6,7,8-tetrahydro-4H-benzothieno[2,3-d][1,3]oxazin-4-one with various amines and nucleophiles, leading to a range of derivatives, highlighting the versatility and potential of compounds structurally related to the target chemical for various applications (Abdalha et al., 2011).
Crystal Structure Analysis : Research on derivatives such as 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide provided insights into their crystal structures. This analysis helps understand the molecular interactions and stability, crucial for designing compounds with specific properties (Artheswari et al., 2019).
Chemoselective Conjugation : An efficient synthesis protocol for a heterobifunctional coupling agent was developed, demonstrating the compound's utility in chemoselective conjugation of proteins and enzymes. This application is vital for the development of therapeutic agents and biochemical tools (Reddy et al., 2005).
Biological Activity and Potential Applications
Cytotoxic Activity : Novel cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes were synthesized and evaluated for cytotoxic activity. The derivatives showed significant cytotoxicity against several human cancer cell lines, suggesting potential applications in cancer therapy (Adhami et al., 2014).
Potential Nootropic Agents : The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds aimed to explore their nootropic activity. This research underscores the importance of structural variations in discovering new compounds with potential cognitive-enhancing effects (Valenta et al., 1994).
Properties
IUPAC Name |
N-(1-benzothiophen-2-ylmethyl)-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-19(11-15-8-12-4-2-3-5-16(12)23-15)18(22)13-9-17(21)20(10-13)14-6-7-14/h2-5,8,13-14H,6-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRORJLATLDEASB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=CC=CC=C2S1)C(=O)C3CC(=O)N(C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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